Tridocosyl phosphite

Polymer Stabilization Thermal Properties Volatility

Tridocosyl phosphite (CAS 85118-41-8), also known as phosphorous acid tridocosyl ester, is a high molecular weight trialkyl phosphite with the molecular formula C66H135O3P and a molecular weight of 1007.7 g/mol. It is a long-chain analogue in a series of phosphite stabilizers primarily used in polymer applications.

Molecular Formula C66H135O3P
Molecular Weight 1007.7 g/mol
CAS No. 85118-41-8
Cat. No. B12642268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridocosyl phosphite
CAS85118-41-8
Molecular FormulaC66H135O3P
Molecular Weight1007.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOP(OCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C66H135O3P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70(68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-66H2,1-3H3
InChIKeyIYUQKHLKDBLAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tridocosyl Phosphite (CAS 85118-41-8): Baseline Profile and Comparative Context for Procurement


Tridocosyl phosphite (CAS 85118-41-8), also known as phosphorous acid tridocosyl ester, is a high molecular weight trialkyl phosphite with the molecular formula C66H135O3P and a molecular weight of 1007.7 g/mol . It is a long-chain analogue in a series of phosphite stabilizers primarily used in polymer applications. Its defining structural feature is the presence of three C22 (docosyl) alkyl chains. This compound functions as a secondary antioxidant and stabilizer in polymeric materials, with a mechanism of action based on the decomposition of hydroperoxides to non-radical products and the scavenging of free radicals during thermal degradation [1].

Why 'Any Trialkyl Phosphite' Cannot Substitute for Tridocosyl Phosphite (CAS 85118-41-8)


Tridocosyl phosphite is not interchangeable with its shorter-chain analogues like tridodecyl (C12) or trioctadecyl (C18) phosphites due to the profound influence of alkyl chain length on critical performance attributes . The extended C22 chains significantly alter physical properties such as melting point, volatility, and polymer compatibility, which in turn dictate processing behavior and long-term stabilization efficacy [1]. Substituting with a shorter-chain phosphite may result in inadequate high-temperature stability due to increased volatility, a different compatibility profile with the host polymer, and a potential alteration in the overall performance of a synergistic antioxidant package. The specific molecular architecture is a key determinant of function, and direct replacement can compromise the integrity and lifespan of the final polymer product.

Quantitative Evidence Guide: Tridocosyl Phosphite (CAS 85118-41-8) vs. Structural Comparators


Molecular Weight and Boiling Point Comparison: Tridocosyl Phosphite vs. Trioctadecyl Phosphite

The molecular weight of tridocosyl phosphite (C22 chains) is 1007.7 g/mol, which is significantly higher than that of its C18 analogue, trioctadecyl phosphite, which has a molecular weight of 839.4 g/mol [1]. This difference in molecular weight directly correlates with a higher boiling point. While no experimental boiling point is available for tridocosyl phosphite, the calculated value is 734.7 °C at 760 mmHg , compared to the calculated boiling point of 650.4 °C for trioctadecyl phosphite [1].

Polymer Stabilization Thermal Properties Volatility

Influence of Alkyl Chain Length on Physical State: Tridocosyl Phosphite vs. Shorter-Chain Analogues

The length of the alkyl chains in trialkyl phosphites dictates their physical state at ambient temperature. Tridodecyl phosphite (C12 chains) is typically a liquid at room temperature . In contrast, trioctadecyl phosphite (C18 chains) has a reported melting point of 40 °C [1]. While no experimental data is available for tridocosyl phosphite (C22 chains), the established trend predicts it will be a solid with an even higher melting point, likely >50°C. This progression from liquid (C12) to low-melting solid (C18) to higher-melting solid (C22) is a direct consequence of increasing Van der Waals forces between the longer alkyl chains.

Polymer Additives Physical Properties Formulation

Calculated LogP and Hydrophobicity: Tridocosyl Phosphite vs. Trioctadecyl Phosphite

The lipophilicity of trialkyl phosphites, measured by the octanol-water partition coefficient (LogP), increases dramatically with alkyl chain length. Tridocosyl phosphite has a calculated LogP value of 25.73 . This is significantly higher than the calculated LogP of 26.17 for trioctadecyl phosphite , and would be orders of magnitude greater than that of tridodecyl (C12) or shorter-chain analogues. This ultra-high hydrophobicity ensures excellent compatibility with non-polar polymers like polyethylene (PE) and polypropylene (PP).

Polymer Compatibility Hydrophobicity Partitioning

Impact of Chain Length on Hydroperoxide Decomposition Efficiency

The primary mechanism of phosphite stabilizers is the stoichiometric decomposition of hydroperoxides (ROOH) into alcohols, preventing the formation of free radicals that drive polymer degradation. While the phosphite group is the active site, the alkyl chains influence the rate and efficiency of this reaction by affecting the stabilizer's mobility and accessibility within the polymer matrix. Longer-chain phosphites, like tridocosyl phosphite, are expected to exhibit a different kinetic profile compared to their shorter-chain counterparts . For example, a study on tridodecyl phosphite (TDP) demonstrated its efficacy in preventing polymer degradation and discoloration during severe processing [1]. Tridocosyl phosphite, with its even longer C22 chains, is inferred to provide a sustained, long-term stabilization effect due to its lower volatility and higher compatibility, though the initial reaction rate may differ.

Antioxidant Activity Polymer Degradation Stabilizer Mechanism

Key Application Scenarios for Tridocosyl Phosphite (CAS 85118-41-8) Driven by Comparative Evidence


High-Temperature Polyolefin Processing (PE, PP) Requiring Low Volatility

Based on its high molecular weight (1007.7 g/mol) and significantly elevated boiling point (734.7 °C calc.) compared to shorter-chain analogues like trioctadecyl phosphite (839.4 g/mol; 650.4 °C calc.) , tridocosyl phosphite is a prime candidate for stabilizer packages in polyolefins processed under extreme thermal conditions. Its lower volatility minimizes stabilizer loss due to evaporation during compounding and extrusion, ensuring a higher concentration remains in the polymer matrix for long-term protection [1].

Formulations Requiring a Solid, High-Melting Stabilizer

The trend in physical properties across trialkyl phosphites indicates that tridocosyl phosphite is a solid with a melting point >40°C, unlike liquid tridodecyl phosphite . This makes it particularly suitable for applications where a solid additive is preferred for ease of handling, storage, or incorporation into solid masterbatch formulations [1]. It can be blended with other solid primary antioxidants (e.g., hindered phenols) and light stabilizers (HALS) to create a homogeneous, dust-free additive blend .

Long-Term Aging Resistance in Demanding Environments

The exceptionally high calculated LogP (25.73) of tridocosyl phosphite indicates extreme hydrophobicity and superior compatibility with non-polar polyolefins . This property is critical for applications where the polymer is exposed to aqueous or humid environments, or where additive migration must be strictly controlled, such as in potable water pipes, medical packaging, or automotive fuel system components [1]. The high compatibility minimizes the risk of additive leaching, ensuring sustained antioxidant protection and maintaining the material's physical properties over an extended service life.

Synergistic Stabilizer Packages for Polyolefin Films and Fibers

While direct synergy data for tridocosyl phosphite is not available, the established mechanism for its class suggests it can be a component of a multi-functional antioxidant system . Its role would be as a secondary antioxidant, decomposing hydroperoxides to prevent radical formation. When combined with a primary antioxidant (like a hindered phenol) and a hindered amine light stabilizer (HALS), tridocosyl phosphite contributes to comprehensive protection against thermal, oxidative, and photo-degradation, which is essential for extending the service life of thin films and fibers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tridocosyl phosphite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.